4-Methyl-2-(phenylselanyl)pent-2-enal
Description
4-Methyl-2-(phenylselanyl)pent-2-enal is an organoselenium compound characterized by a pent-2-enal backbone substituted with a phenylselanyl group at the C2 position and a methyl group at C2. The phenylselanyl moiety (–SePh) confers unique electronic and steric properties, influencing reactivity and biological activity.
Properties
CAS No. |
61713-59-5 |
|---|---|
Molecular Formula |
C12H14OSe |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-methyl-2-phenylselanylpent-2-enal |
InChI |
InChI=1S/C12H14OSe/c1-10(2)8-12(9-13)14-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
PSFINABQHUJVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C=O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the pent-2-enal backbone or the chalcogen atom (e.g., sulfur, oxygen, or tellurium instead of selenium). Key examples include:
Key Observations :
- Chalcogen Impact : Replacement of selenium with oxygen (e.g., dioxolane derivatives) reduces redox activity but improves stability, making oxygen analogs preferable for certain industrial applications .
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl in S9) enhance electrophilicity at the aldehyde, increasing reactivity in condensation reactions .
Physicochemical Properties
- Reactivity: The phenylselanyl group in this compound enhances nucleophilicity at the selenium atom, facilitating oxidative transformations (e.g., selenoxide elimination). This contrasts with sulfur analogs, which exhibit slower oxidation kinetics .
- Solubility : Selenium-containing compounds generally exhibit lower aqueous solubility compared to oxygenated analogs (e.g., dioxolanes) due to increased hydrophobicity .
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